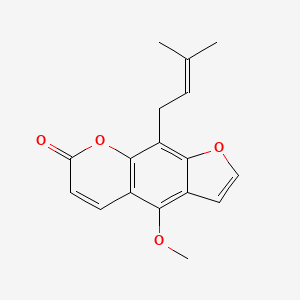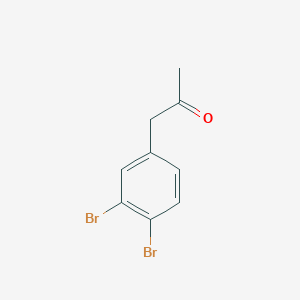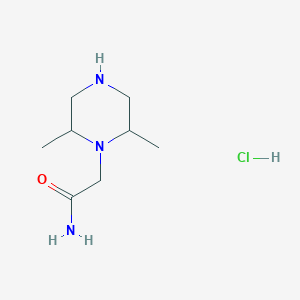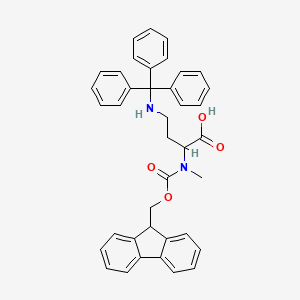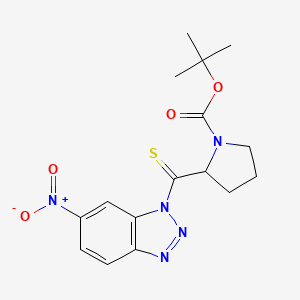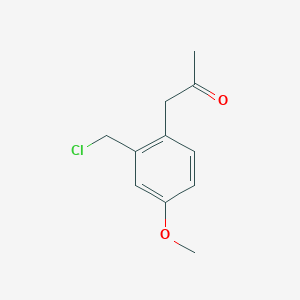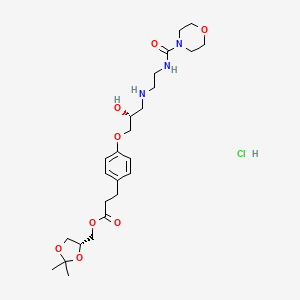![molecular formula C9H8ClNO6S B14074839 Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester CAS No. 102093-85-6](/img/structure/B14074839.png)
Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a carbonochloridic acid moiety and a 4-nitrophenylsulfonyl group. The presence of these functional groups makes it a versatile reagent in organic synthesis and other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester typically involves the reaction of carbonochloridic acid with 2-[(4-nitrophenyl)sulfonyl]ethanol. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is performed at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of corresponding amides or esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium on carbon (Pd/C) is often used in reduction reactions.
Solvents: Dichloromethane, chloroform, and ethanol are frequently used solvents in these reactions.
Major Products
Amides and Esters: Formed through substitution reactions.
Carbonochloridic Acid and 2-[(4-nitrophenyl)sulfonyl]ethanol: Formed through hydrolysis.
Amino Derivatives: Formed through reduction of the nitro group.
Applications De Recherche Scientifique
Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester involves the reactivity of its functional groups. The carbonochloridic acid moiety is highly reactive towards nucleophiles, facilitating substitution reactions. The 4-nitrophenylsulfonyl group can undergo reduction, leading to the formation of amino derivatives. These reactions are often catalyzed by specific enzymes or chemical catalysts, depending on the application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester is unique due to the presence of both carbonochloridic acid and 4-nitrophenylsulfonyl groups. This combination of functional groups imparts distinct reactivity and versatility, making it suitable for a wide range of applications in organic synthesis, biological research, and industrial processes .
Propriétés
Numéro CAS |
102093-85-6 |
|---|---|
Formule moléculaire |
C9H8ClNO6S |
Poids moléculaire |
293.68 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)sulfonylethyl carbonochloridate |
InChI |
InChI=1S/C9H8ClNO6S/c10-9(12)17-5-6-18(15,16)8-3-1-7(2-4-8)11(13)14/h1-4H,5-6H2 |
Clé InChI |
SMXRTMUZFUNIPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CCOC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


